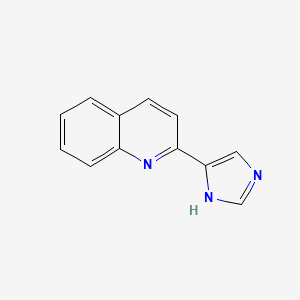

2-(1H-imidazol-5-yl)quinoline

Description

Overview of Quinoline (B57606) and Imidazole (B134444) Heterocycles in Chemical Research

The quinoline scaffold is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. dergipark.org.trrsc.org This structure is not only a key component in a variety of natural products, such as the antimalarial alkaloid quinine, but also serves as a foundational template in synthetic drug development. nih.gov Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. rsc.orgnih.gov Its planar structure and ability to intercalate with DNA, along with its capacity for diverse functionalization, make it a versatile core for designing targeted therapeutic agents. rsc.org

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. biomedpharmajournal.orgnih.gov It is a fundamental component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine. biomedpharmajournal.orgmdpi.com The imidazole nucleus is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for many enzymatic reactions. mdpi.comsolubilityofthings.com Its derivatives are associated with a broad range of therapeutic effects, including antifungal, anticancer, antihypertensive, and antimicrobial activities. dergipark.org.trnih.govrsc.org The amphoteric nature of the imidazole ring, meaning it can act as both a weak acid and a weak base, contributes to the favorable pharmacokinetic properties of drugs containing this moiety. nih.gov

Rationale for Fusing Quinoline and Imidazole Moieties in Organic Synthesis and Chemical Biology

The strategic combination of two or more pharmacologically active scaffolds into a single hybrid molecule is a well-established approach in modern drug discovery. The primary rationale for creating quinoline-imidazole hybrids, such as 2-(1H-imidazol-5-yl)quinoline, is the potential for synergistic or additive biological activity. sci-hub.se By linking these two "privileged" heterocycles, medicinal chemists aim to develop novel compounds that can interact with multiple biological targets or exhibit enhanced potency and improved pharmacological profiles compared to their individual components. rsc.orgsci-hub.se

The fusion of quinoline and imidazole rings can lead to compounds with a diverse array of therapeutic applications. Research into this class of hybrids has explored their potential as inhibitors of specific enzymes or as agents targeting various diseases. tandfonline.comnih.gov For instance, different quinoline-imidazole architectures have been synthesized and investigated for their potential in cancer treatment, as antimalarial agents, and as enzyme inhibitors. dergipark.org.trrsc.orgrsc.org The development of such hybrids allows for the fine-tuning of molecular properties and the exploration of new chemical space in the search for more effective therapeutic agents. tandfonline.com

Table 1: Reported Biological Activities of Quinoline-Imidazole Hybrid Scaffolds This table is generated based on research on the broader class of quinoline-imidazole derivatives and not specifically on this compound.

Biological Activity Description of Research Findings Reference Index Anticancer Quinoline-imidazole hybrids have been designed as potential anticancer agents, with some derivatives showing inhibitory activity against cancer cell lines and specific enzymes like EGFR. [3, 18] Antimalarial Structure-activity relationship (SAR) studies on certain quinoline-imidazole hybrids have identified potent antimalarial agents. [7, 15] Enzyme Inhibition Derivatives have been synthesized as inhibitors of enzymes such as 15-lipoxygenase and α-glucosidase, indicating potential for treating inflammatory conditions and diabetes. [2, 5, 22] Antimicrobial Various quinoline-imidazole compounds have been evaluated for their activity against different strains of bacteria and fungi. [9, 12, 17] Molecular Imaging Radioiodinated benzo[d]imidazole-quinoline derivatives have been developed as imaging probes for receptors like PDGFRβ, which is overexpressed in some tumors. imist.ma

Historical Context of Related Quinoline- and Imidazole-Containing Architectures in Scientific Literature

The scientific journey of quinoline and imidazole heterocycles dates back to the 19th century. Quinoline was first extracted from coal tar in 1834, and its structural connection to the natural antimalarial drug quinine, isolated from cinchona bark in 1820, cemented its importance in medicinal chemistry. nih.gov Imidazole was first synthesized in 1858 from glyoxal (B1671930) and ammonia. imist.ma The recognition of the imidazole ring in vital natural products like histidine further spurred research into its chemical properties and biological roles. biomedpharmajournal.org

While the individual scaffolds have a long history, the deliberate synthesis of hybrid molecules incorporating both quinoline and imidazole moieties is a more recent development, driven by the rise of rational drug design and combinatorial chemistry. sci-hub.se Over the past few decades, a significant body of literature has emerged detailing the synthesis and biological evaluation of these hybrid structures. rsc.orgsci-hub.se Synthetic strategies, such as multicomponent reactions, have been developed to efficiently generate libraries of these complex molecules for pharmacological screening. rsc.org This ongoing research continues to build upon the historical significance of each heterocyclic core, aiming to unlock new therapeutic potential through their combination. sci-hub.setandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-10-9(3-1)5-6-11(15-10)12-7-13-8-14-12/h1-8H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWABKLRHRCSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345768 | |

| Record name | 2-(1H-imidazol-5-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2054-67-3 | |

| Record name | 2-(1H-imidazol-5-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Imidazol 5 Yl Quinoline and Its Structural Analogs

General Strategies for the Construction of Quinoline-Imidazole Systems

The assembly of quinoline-imidazole frameworks can be achieved through various synthetic routes. These strategies often involve either the sequential or one-pot construction of the respective heterocyclic rings from acyclic or simpler cyclic precursors.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have emerged as a powerful and efficient tool for constructing complex heterocyclic systems like quinoline-imidazoles. rsc.org These reactions are valued for their high atom economy, operational simplicity, and ability to generate molecular diversity. rsc.orgeurekaselect.com

One notable MCR approach involves the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles, where a quinoline-based aldehyde serves as one of the key starting materials. For instance, the reaction of a 2-phenoxyquinoline-3-carbaldehyde, benzil, and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst can yield complex imidazole (B134444) derivatives bearing a quinoline (B57606) nucleus. rjlbpcs.com Similarly, novel imidazole-appended quinoline derivatives have been synthesized via a one-pot three-component reaction between 2-phenoxyquinolin-3-carbaldehydes, benzil, and ammonium acetate. tandfonline.com Another example is the synthesis of 2-chloro-quinoline-based imidazopyridines and imidazothiazoles through a one-pot reaction of 2-chloroquinoline-3-carbaldehyde, a heteroaromatic amidine, and an alkyl isocyanide. nih.gov

These MCRs demonstrate the versatility of building the imidazole ring system directly onto a pre-functionalized quinoline scaffold, allowing for the incorporation of various substituents in a single step.

Cyclocondensation Reactions for Quinoline Ring Formation

Cyclocondensation reactions are fundamental to the synthesis of the quinoline ring system. Several classic named reactions provide reliable pathways to quinolines, which can then be further functionalized to incorporate an imidazole moiety.

The Friedländer Synthesis is a widely used method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgjk-sci.comalfa-chemistry.comorganicreactions.org This acid- or base-catalyzed reaction proceeds through an initial condensation followed by a cyclodehydration to form the quinoline ring. organicreactions.orgorganic-chemistry.org

The Skraup Synthesis and the related Doebner-von Miller Reaction are also powerful methods. slideshare.net In the Skraup reaction, aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. wikipedia.orgiipseries.orgpharmaguideline.comuop.edu.pk The Doebner-von Miller reaction is more versatile, using α,β-unsaturated carbonyl compounds reacting with anilines, typically under acid catalysis, to form a variety of substituted quinolines. iipseries.orgwikipedia.orgsynarchive.comnih.gov These reactions are robust and have been central to quinoline chemistry for over a century. acs.org

Other important cyclocondensation methods include:

Combes Synthesis: Involves the reaction of anilines with 1,3-dicarbonyl compounds. iipseries.orgpharmaguideline.com

Pfitzinger Synthesis: Uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.com

These established methods provide a strong foundation for creating the quinoline portion of the target molecule, which can be subsequently modified.

Cyclization Reactions for Imidazole Ring Formation

Once a quinoline precursor is synthesized, the imidazole ring can be constructed onto it. A prominent method for this is the van Leusen Imidazole Synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition to form the imidazole ring. nih.govorganic-chemistry.orgwikipedia.org The aldimine is often generated in situ from an aldehyde (such as a quinoline-2-carbaldehyde) and an amine. organic-chemistry.orgnih.gov This method is highly versatile and has been used to prepare a wide array of imidazole-containing medicinal molecules. nih.govmdpi.com

Another approach involves the cyclization of functionalized quinoline derivatives. For example, an iodine-mediated decarboxylative cyclization has been developed to synthesize fused imidazo[1,5-a]quinolines from 2-methyl quinolines and α-amino acids. rsc.org Additionally, a straightforward synthesis of hybrid quinoline-imidazole derivatives can be achieved through a Huisgen [3+2] dipolar cycloaddition reaction. nih.gov Recent advances have also explored various other cyclization protocols, including those catalyzed by rhodium or promoted by BF₃·Et₂O, to form substituted imidazoles. rsc.org

Targeted Synthesis of the 2-(1H-imidazol-5-yl)quinoline Core Structure

The specific synthesis of the this compound scaffold requires precise control over the connectivity of the two heterocyclic rings. This often involves building one ring onto the other in a controlled manner.

Regioselective Functionalization of Precursors

Regioselectivity is crucial in the synthesis of asymmetrically substituted molecules like this compound. The synthetic strategy must ensure the correct placement of functional groups on the precursors to direct the cyclization and linking reactions to the desired positions (C2 of the quinoline and C5 of the imidazole).

For instance, a general one-pot synthesis for imidazol-2-yl-1H-quinolin-2-ones involves the direct reaction of 2-chloroquinolin-3-carbaldehyde with aromatic o-diamines. researchgate.net While this yields an imidazol-2-yl linkage, it highlights the principle of using a pre-functionalized quinoline (with reactive groups at the 2 and 3 positions) to control the formation of the imidazole ring at a specific location. Achieving the 2-(imidazol-5-yl) linkage would necessitate a different set of precursors, likely involving a functionalized quinoline that can react with a synthon providing the C4 and C5 atoms of the imidazole ring. The concept of regioselective synthesis is well-established in quinoline chemistry, for example, in the annulation reactions of 8-quinolinesulfenyl halides. mdpi.com

Catalytic Approaches in Quinoline-Imidazole Synthesis

Catalysis plays a vital role in enhancing the efficiency, yield, and conditions of quinoline-imidazole syntheses. Both Lewis and Brønsted acids, as well as transition metals, are employed to facilitate these reactions.

In multicomponent reactions for synthesizing imidazole-based quinolines, Lewis acids such as ceric ammonium nitrate (B79036) (CAN) have proven effective. rjlbpcs.com CAN is noted for being a water-compatible Lewis acid, making the reaction conditions more environmentally friendly. rjlbpcs.com Similarly, various acids are used to catalyze classic quinoline syntheses like the Friedländer and Doebner-von Miller reactions. wikipedia.orgwikipedia.org

Transition metal catalysts are also widely used. For example, zinc(II) triflate has been used to catalyze multicomponent coupling reactions to form 2,3-disubstituted quinolines. nih.gov In other syntheses, catalysts based on rhodium, cobalt, and copper have been employed for C-H bond activation and annulation strategies to build the quinoline ring. mdpi.com For the formation of the imidazole ring, metal-free, iodine-mediated cyclizations have also been reported, offering an alternative to metal-based catalysis. rsc.org The choice of catalyst can significantly influence the reaction pathway and the final product structure.

The following table summarizes some of the key named reactions and their typical reactants and products in the context of quinoline synthesis.

| Reaction Name | Reactant 1 | Reactant 2 | Product Type |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Substituted Quinoline |

| Skraup Synthesis | Aniline | Glycerol | Quinoline |

| Doebner-von Miller | Aniline | α,β-Unsaturated carbonyl | Substituted Quinoline |

| Combes Synthesis | Aniline | 1,3-Dicarbonyl compound | Substituted Quinoline |

| Pfitzinger Synthesis | Isatin | Carbonyl compound | Quinoline-4-carboxylic acid |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of bi-heterocyclic compounds. For the construction of the this compound system, copper- and palladium-catalyzed cross-coupling reactions are of particular importance. These reactions typically involve the coupling of an organometallic quinoline species with a halogenated imidazole or vice versa.

Copper-catalyzed reactions, often following the principles of Ullmann-type couplings, can be employed to form the C-C bond between the two heterocyclic rings. For instance, a 2-haloquinoline can be coupled with an organometallic imidazole derivative in the presence of a copper catalyst. The efficiency of these reactions is often dependent on the choice of ligands, base, and solvent. beilstein-journals.org N-heterocyclic carbenes (NHCs) have emerged as effective ligands in copper-catalyzed reactions for the synthesis of quinoline derivatives from 2-aminobenzyl alcohols and ketones, which could be adapted for the synthesis of the target molecule. scispace.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, offer a versatile and widely used approach. A general strategy would involve the reaction of a 2-haloquinoline with an imidazol-5-ylboronic acid or ester (Suzuki coupling) or a 2-stannylquinoline with a 5-haloimidazole (Stille coupling) in the presence of a palladium catalyst and a suitable base. While direct examples for this compound are not extensively documented, the synthesis of analogous bi-heterocyclic systems is well-established, suggesting the feasibility of this approach.

A palladium-catalyzed tandem one-pot synthesis through sequential Heck and oxidative amination reactions has been reported for the synthesis of π-expanded imidazoles, which showcases the power of palladium catalysis in constructing complex fused imidazole-containing systems. rjlbpcs.com

| Catalyst/Reagent | Substrates | Product | Yield (%) | Reference |

| Cu(OAc)₂ | 2-aminoquinolines and arylboronic acids | Benzimidazo[1,2-a]quinoline | Good to Excellent | beilstein-journals.org |

| IPrCuCl | 2-aminobenzyl alcohol and aryl ketones | Substituted quinolines | up to 85% | nih.gov |

| Pd(OAc)₂/dppf | (E)-2-styryl-1H-phenanthro[9,10-d]imidazole and iodobenzene | 5-phenylphenanthro[9',10':4,5]imidazo[1,2-a]quinoline | 85% | rjlbpcs.com |

Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis of Quinoline-Imidazole Analogs

Lewis Acid and Brønsted Acid Catalysis

Lewis acid and Brønsted acid catalysis are instrumental in promoting cyclization and condensation reactions that can lead to the formation of the quinoline or imidazole ring.

Lewis acids, such as ceric ammonium nitrate (CAN), have been effectively used in one-pot, multi-component reactions to synthesize imidazole-based quinoline derivatives. rjlbpcs.com For example, the condensation of a 2-phenoxyquinoline-3-carbaldehyde, benzil, and ammonium acetate in the presence of a catalytic amount of CAN in acetic acid can afford 2-(phenoxy)-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline derivatives in high yields. rjlbpcs.com Other Lewis acids like FeCl₃ have also been explored, though often with lower efficacy compared to CAN. rjlbpcs.com

Brønsted acids can catalyze the formation of quinoline rings through reactions like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct application to this compound is not explicitly detailed, this methodology is a fundamental approach to quinoline synthesis. mdpi.com Furthermore, Brønsted acids have been shown to mediate the synthesis of 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines under metal-free conditions, highlighting their utility in imidazole ring construction. researchgate.net

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| Ceric Ammonium Nitrate (CAN) | 2-phenoxyquinoline-3-carbaldehyde, Benzil, Ammonium acetate | 2,4,5-trisubstituted imidazole-quinoline derivative | 91% | rjlbpcs.com |

| p-TsOH | 2-phenoxyquinoline-3-carbaldehyde, Benzil, Ammonium acetate | 2,4,5-trisubstituted imidazole-quinoline derivative | 45% | rjlbpcs.com |

| Iodine | 2-phenoxyquinoline-3-carbaldehyde, Benzil, Ammonium acetate | 2,4,5-trisubstituted imidazole-quinoline derivative | 55% | rjlbpcs.com |

Table 2: Comparison of Catalysts in the Synthesis of Imidazole-Based Quinoline Derivatives rjlbpcs.com

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. Zeolite-based catalysts have been investigated for the gas-phase synthesis of quinolines from aniline and C1-C4 alcohols. The catalytic activity in these systems is often correlated with the relative content of Lewis acid sites on the catalyst. For instance, a ZnCl₂/Ni-USY-acid catalyst has demonstrated good performance in synthesizing quinolines from aniline and various alcohols. rsc.org

Nanocatalysts are also gaining prominence in the synthesis of quinoline derivatives. For example, Fe₃O₄ nanoparticles have been used to catalyze the cascade multicomponent synthesis of 3-(1,4,5-triaryl-1H-imidazol-2-yl)quinolin-2-amines under microwave irradiation. researchgate.net These methods provide rapid and efficient access to complex quinoline-imidazole hybrids. The development of heterogeneous catalysts for the direct synthesis of this compound is an area with potential for future research, offering a more sustainable synthetic approach.

Advanced Synthetic Protocols for Derivatization

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Derivatization strategies can be targeted at either the quinoline or the imidazole ring.

Strategies for Substituent Introduction on the Quinoline Ring

The quinoline ring is amenable to a variety of electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents and the reaction conditions. For instance, nitration of quinoline typically occurs at the 5- and 8-positions. Subsequent reduction of the nitro group can provide an amino group, which serves as a versatile handle for further functionalization, such as acylation or the formation of Schiff bases. sapub.org

Transition metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of substituents onto the quinoline ring, avoiding the need for pre-functionalized substrates. Various transition metals, including rhodium, ruthenium, and cobalt, have been used to catalyze the C-H activation of quinolines for the introduction of alkyl, aryl, and other functional groups. mdpi.com

| Reaction Type | Reagents | Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | 5- and 8-positions | sapub.org |

| Halogenation | Br₂/FeBr₃ | Varies with conditions | General knowledge |

| C-H Arylation | Arylboronic acid, Pd catalyst | Varies with directing group | mdpi.com |

Table 3: General Strategies for Quinoline Ring Functionalization

Strategies for Substituent Introduction on the Imidazole Ring

The imidazole ring possesses two nitrogen atoms, both of which can be sites for derivatization. The N-H proton of the imidazole ring is acidic and can be deprotonated with a base, followed by reaction with an electrophile to introduce a substituent at the N-1 position (alkylation, acylation, etc.). Ultrasound irradiation has been shown to significantly accelerate the N-alkylation of imidazole rings in quinoline-imidazole hybrids, reducing reaction times from hours to minutes and often improving yields. nih.gov

Direct C-H functionalization of the imidazole ring is more challenging but can be achieved under specific conditions, often requiring the use of directing groups and transition metal catalysts. The C-2 position of the imidazole ring is the most acidic and can be deprotonated with a strong base to generate a nucleophile for reaction with electrophiles. The introduction of substituents at the C-4 and C-5 positions often relies on constructing the imidazole ring from appropriately substituted precursors.

| Reaction Type | Reagents/Conditions | Position of Substitution | Key Advantage | Reference |

| N-Alkylation | Alkyl halide, Base | N-1 | High efficiency | nih.gov |

| N-Alkylation (Ultrasound) | Alkyl halide, Base, US irradiation | N-1 | Reduced reaction time, improved yields | nih.gov |

| C-H Functionalization | Transition metal catalyst, Directing group | Varies | Atom economy | General knowledge |

Table 4: Strategies for Imidazole Ring Functionalization

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing and derivatizing this compound to achieve high yields and purity. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

For transition metal-catalyzed reactions, screening different ligands and metal precursors is crucial. The choice of solvent can significantly impact the solubility of reactants and the stability of catalytic intermediates. For instance, in the synthesis of quinoline-imidazole hybrids, changing the solvent from chloroform (B151607) to 1,2-epoxybutane (B156178) and using a specific catalyst was found to improve selectivity and yield. nih.gov

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of quinoline-based imidazole derivatives. researchgate.net The use of microwave irradiation can often reduce reaction times from hours to minutes and can lead to cleaner reaction profiles with fewer byproducts. researchgate.net

The development of "green" synthetic approaches, such as using water as a solvent or employing solvent-free conditions, is an ongoing area of research. Ultrasound-assisted synthesis in aqueous media is one such example that has been successfully applied to the synthesis of quinoline derivatives. nih.gov The optimization of these parameters is essential for developing efficient, cost-effective, and environmentally benign synthetic routes to this compound and its derivatives.

Solvent Effects and Temperature Control

The synthesis of quinoline-imidazole derivatives is significantly influenced by the choice of solvent and the precise control of reaction temperature. The solvent's role extends beyond simply dissolving reactants; it can affect reaction rates, product yields, and even the selective formation of specific isomers by stabilizing intermediates and influencing reaction pathways. nano-ntp.com

The polarity of the solvent is a critical factor. Polar protic solvents, such as water and alcohols (e.g., ethanol), are capable of hydrogen bonding and can stabilize charged intermediates, which may lead to higher yields. nano-ntp.com In contrast, aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can create a favorable environment for reactions involving nucleophiles, potentially leading to more selective formation of the desired imidazole ring structure. nano-ntp.com

In the synthesis of various 2,4,5-triaryl-1H-imidazoles, an investigation into different solvent systems revealed that an ethanol-water mixture produced the highest product yield (90%). nano-ntp.com This highlights the effectiveness of optimizing solvent conditions to enhance reaction outcomes. Research on hybrid quinoline-imidazole derivatives has also shown that changing the solvent from chloroform to 1,2-epoxybutane resulted in a more selective reaction, improving yields and preventing the formation of undesired by-products.

Temperature control is intrinsically linked to solvent choice, as reactions are often conducted at the solvent's reflux temperature. For instance, the synthesis of a benzo[f]quinoline-based imidazoline (B1206853) derivative involves heating the reactants under reflux in absolute ethanol (B145695) for three hours. This controlled heating provides the necessary activation energy for the reaction to proceed to completion. Conventional heating methods often require prolonged reaction times, sometimes extending for many hours, to achieve the desired product. sphinxsai.comnih.gov

| Solvent System | Reactants/Reaction Type | Key Observations | Reference |

|---|---|---|---|

| Ethanol-Water | Synthesis of 2,4,5-Triaryl-1H-imidazoles | Achieved the highest product yield (90%) in an optimization study. | nano-ntp.com |

| Chloroform | Huisgen [3 + 2] dipolar cycloaddition for quinoline-imidazole hybrids | Led to low yields and lack of selectivity. | nih.gov |

| 1,2-Epoxybutane | Synthesis of dihydro-benzopyrrolo-imidazolo quinoline compounds | Improved reaction selectivity and yields compared to chloroform. | |

| Absolute Ethanol | Synthesis of a benzo[f]quinoline-based imidazoline | Used as a solvent under reflux conditions for 3 hours. | |

| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | General imidazole synthesis | Aprotic nature favors reactions with nucleophiles, enhancing selectivity. | nano-ntp.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful and efficient green chemistry tool for the production of quinoline-imidazole derivatives and other heterocyclic compounds. benthamdirect.com This technique offers significant advantages over conventional heating methods, including dramatic reductions in reaction times, increased product yields, and enhanced energy efficiency. sphinxsai.comresearchgate.net

Microwave irradiation provides rapid and uniform heating of the reaction mixture, a stark contrast to the often slower and less efficient heat transfer of conventional oil baths. researchgate.net This can lead to a remarkable acceleration of reaction rates, sometimes reducing reaction times from several hours to just a few minutes. sphinxsai.com For example, in the synthesis of N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides, the solvent-free microwave approach was found to be a convenient, rapid, and high-yielding protocol compared to the conventional solution-phase reaction. researchgate.net

The benefits of microwave-assisted synthesis are clearly demonstrated in comparative studies. One such study on the synthesis of tri-substituted imidazoles found that microwave-assisted reactions produced greater yields in minimal time compared to conventional heating. eurekaselect.com Similarly, the synthesis of certain quinazolinone derivatives under microwave conditions (500 W, 70°C) was completed in 1.5 hours with a 78% yield, whereas the same reaction under classical heating required 30 hours at 84°C and only produced a 55% yield. nih.gov

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline based imidazole derivatives | Conventional | 8-10 hours | 68-81 | researchgate.net |

| Microwave | 3-5 minutes | 84-92 | researchgate.net | |

| Quinazolinone derivative (71a) | Conventional | 30 hours | 55 | nih.gov |

| Microwave | 1.5 hours | 78 | nih.gov | |

| General Heterocyclic Molecules | Conventional | 2-15 hours | <50 | sphinxsai.com |

| Microwave | 2-8 minutes | Significantly Higher | sphinxsai.com |

Furthermore, microwave-assisted methods can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and environmental impact. researchgate.net The efficiency and versatility of this technology make it a highly attractive alternative for the rapid synthesis of libraries of quinoline-imidazole analogs for further research.

Purification and Isolation Techniques in Quinoline-Imidazole Synthesis

The purification and isolation of the target compound from the reaction mixture is a critical final step in the synthesis of this compound and its analogs. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities present. Common methods employed include recrystallization, column chromatography, and filtration. illinois.eduresearchgate.net

Recrystallization is a primary technique for purifying solid compounds. illinois.edu This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. ijddr.in The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the more soluble impurities behind in the solution. researchgate.net The selection of the appropriate solvent is crucial for successful recrystallization. ijddr.in For example, derivatives of N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides have been successfully purified by recrystallization from ethanol or benzene (B151609). researchgate.net

Column chromatography is a versatile and widely used method for separating and purifying compounds from a mixture. researchgate.net This technique involves a stationary phase (commonly silica (B1680970) gel) packed into a column and a liquid mobile phase (the eluent) that flows through it. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. In the synthesis of quinoline-imidazole hybrids, purification is often achieved using a chromatographic column with silica gel as the stationary phase and a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (CH3OH) as the eluent.

Filtration is a fundamental mechanical method used to separate a solid from a liquid, often employed after crystallization or precipitation. researchgate.net Once the pure crystals have formed during recrystallization, they are isolated from the solvent (mother liquor) by vacuum or gravity filtration. The collected crystals are then typically washed with a small amount of cold solvent to remove any residual impurities. researchgate.net

In some cases, a combination of techniques is necessary to achieve high purity. For instance, the purification of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline involved a two-step procedure using a C18 Sep-Pak cartridge followed by semi-preparative high-performance liquid chromatography (HPLC). HPLC is a more advanced chromatographic technique that can be used to remove very small amounts of impurities that are difficult to separate by other means. researchgate.net

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Recrystallization | Purification of solids based on differential solubility in a hot versus cold solvent. | Purifying quinoline-based imidazole amides from ethanol. | researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purifying quinoline-imidazole hybrids using a silica gel column with a CH2Cl2/CH3OH eluent. | |

| High-Performance Liquid Chromatography (HPLC) | An advanced form of column chromatography for high-resolution separations. | Final purification step for 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. | |

| Filtration | Mechanical separation of a solid from a liquid. | Isolating crystals from the mother liquor after recrystallization. | researchgate.net |

Molecular Structure and Conformational Analysis of 2 1h Imidazol 5 Yl Quinoline

Theoretical Geometric Optimization and Energy Minimization

To determine the most stable three-dimensional structure of 2-(1H-imidazol-5-yl)quinoline, theoretical calculations are employed, with Density Functional Theory (DFT) being a prominently used method. rsc.orgmdpi.com Computational approaches, such as using the B3LYP functional with a 6-311G(d,p) or similar basis set, allow for the optimization of the molecule's geometry to find its lowest energy conformation. dergipark.org.trasianpubs.org

The geometric optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. This results in a predicted equilibrium structure. A key parameter in the conformational analysis of this compound is the dihedral angle between the quinoline (B57606) and imidazole (B134444) rings. This angle determines the planarity of the molecule, which has significant implications for its electronic conjugation and intermolecular packing in the solid state.

Energy minimization calculations reveal the most stable conformer. For related quinoline-imidazole systems, studies have shown that a co-planar or near co-planar arrangement is often energetically favored, as it maximizes π-orbital overlap between the two aromatic rings. researchgate.net The total energy, dipole moment, and molecular volume are key outputs of these calculations, providing a quantitative measure of the molecule's stability and polarity. nih.gov

Table 1: Calculated Molecular Properties of a Representative Quinoline-Imidazole Compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -685.123 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| Energy Gap (eV) | 4.32 |

Note: Data are representative values based on DFT calculations for similar quinoline-based heterocyclic compounds and are intended for illustrative purposes. rsc.orgsemanticscholar.org

Analysis of Aromaticity and Tautomerism within the Quinoline-Imidazole Framework

The degree of aromaticity can be quantified using various theoretical descriptors. mdpi.com Geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the deviation of bond lengths from an ideal aromatic system. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), calculate the magnetic shielding at the center of the ring to probe aromatic character. Studies on quinoline derivatives have shown that the benzene-type ring typically exhibits a higher degree of aromaticity than the pyridine-type ring. mdpi.comuj.edu.pl

Tautomerism is a significant consideration for the this compound scaffold. Prototropic tautomerism, the migration of a proton, can occur within the imidazole ring. The hydrogen atom on the imidazole nitrogen can potentially migrate between the two nitrogen atoms. Furthermore, depending on the relative orientation of the rings, proton transfer between the imidazole N-H and the quinoline nitrogen might be possible, leading to different tautomeric forms. sibran.rumdpi.com

Computational studies are crucial for evaluating the relative stability of these potential tautomers. nih.govbeilstein-journals.org By calculating the ground-state energies of each tautomeric form, researchers can predict the predominant species under equilibrium conditions. The energy barrier for the interconversion between tautomers can also be determined by locating the transition state structure, providing insight into the kinetics of the tautomerization process. sibran.ru

Intramolecular Interactions and Hydrogen Bonding Networks

The specific arrangement of heteroatoms in this compound creates opportunities for significant intramolecular interactions, particularly hydrogen bonding. A primary intramolecular hydrogen bond can be postulated to form between the hydrogen atom of the imidazole N-H group (donor) and the lone pair of electrons on the quinoline nitrogen atom (acceptor).

The existence and strength of such an intramolecular hydrogen bond are highly dependent on the molecule's conformation. A conformation that brings the donor and acceptor sites into close proximity is required. Theoretical calculations can predict the geometric parameters of this hydrogen bond, including the H···N distance and the N-H···N angle. These parameters are indicative of the bond's strength. researchgate.net

Computational and Quantum Chemical Investigations of 2 1h Imidazol 5 Yl Quinoline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2-(1H-imidazol-5-yl)quinoline, DFT studies would provide significant insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

A small HOMO-LUMO gap would suggest that this compound is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap would indicate higher stability and lower reactivity. The distribution of the HOMO and LUMO across the molecule would identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other molecules, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an EPS map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of both the quinoline (B57606) and imidazole (B134444) rings, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Atomic Charges and Bond Order Analysis (e.g., NBO, AIM)

Methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis are used to calculate the distribution of atomic charges and the order of chemical bonds within the molecule. This provides a more detailed, quantitative picture of the electronic structure than EPS mapping alone.

This analysis would reveal the specific charge on each atom of this compound and the strength of the bonds connecting them. This data is crucial for understanding the molecule's stability, reactivity, and the nature of its intramolecular charge transfer characteristics.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations would provide insights into the dynamic behavior of this compound, particularly its flexibility and interactions with solvents.

Solvation Effects and Solvent Interaction Studies

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model how solvent molecules, such as water, arrange themselves around this compound and how these interactions affect the compound's structure and properties.

Conformational Flexibility and Dynamic Properties

While this compound has a relatively rigid core structure due to its fused aromatic rings, there is a degree of rotational freedom around the single bond connecting the quinoline and imidazole rings. MD simulations would explore the possible conformations the molecule can adopt and the energy barriers between them.

Understanding the conformational landscape is essential for predicting how the molecule might bind to a biological target, as its shape can influence its activity. The simulations would reveal the most stable conformations and the flexibility of the molecule at different temperatures.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target.

Currently, specific molecular docking studies detailing the binding affinities and modes of this compound with specific biological macromolecules are not available in the reviewed scientific literature. Such studies would typically involve docking the compound into the active site of a chosen protein target to calculate a binding energy, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. The binding mode analysis would reveal the specific orientation of the ligand within the binding pocket, highlighting potential intermolecular interactions.

To illustrate the type of data that would be generated from such a study, a hypothetical data table is presented below. This table showcases how binding affinities for this compound against various potential protein targets would be displayed.

Hypothetical Binding Affinities of this compound with Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -7.9 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.1 |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.2 |

The identification of key interacting amino acid residues within the binding site of a target protein is a critical outcome of molecular docking simulations. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are fundamental to the stability of the ligand-protein complex.

As specific docking studies for this compound are not presently documented, a representative analysis is described. A detailed study would provide a table listing the specific amino acid residues of a target protein that interact with the quinoline and imidazole moieties of the compound, along with the types and distances of these interactions. For example, the nitrogen atoms in the imidazole and quinoline rings could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine in the protein's active site.

Hypothetical Interacting Residues for this compound with a Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| LYS745 | Hydrogen Bond | 2.1 |

| MET793 | Hydrophobic | 3.5 |

| PHE856 | Pi-Pi Stacking | 3.8 |

| ASP855 | Hydrogen Bond | 2.5 |

In Silico Pharmacokinetic Predictions (excluding toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the drug-likeness of a compound. These computational models estimate the pharmacokinetic properties of a molecule, which are vital for its potential therapeutic efficacy.

Computational tools can predict various ADME parameters based on the chemical structure of a compound. These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

Specific in silico ADME data for this compound is not available in the public domain. However, a typical ADME prediction would include parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes. A summary of predicted ADME properties for a compound like this compound would be presented in a table similar to the one below.

Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90 | High |

| Caco-2 Permeability (log Papp) | > 0.9 | High |

| Plasma Protein Binding (%) | < 90 | Favorable |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). Computational models can predict the BBB penetration potential based on physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA).

For this compound, specific computational predictions on BBB penetration are not documented. A compound's likelihood to cross the BBB is often predicted as a binary outcome (BBB+ for penetrant, BBB- for non-penetrant) or as a ratio of the concentration in the brain to that in the blood (LogBB). The table below illustrates how such predictive data would be presented.

Predicted Blood-Brain Barrier Penetration of this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | ~209 g/mol |

| LogP | ~2.5 |

| Topological Polar Surface Area (TPSA) | ~45 Ų |

| BBB Penetration Prediction | Likely BBB+ |

| LogBB | ~0.3 |

Chemical Reactivity and Mechanistic Insights of 2 1h Imidazol 5 Yl Quinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions on the 2-(1H-imidazol-5-yl)quinoline scaffold are predicted to occur preferentially on the more electron-rich carbocyclic (benzene) ring of the quinoline (B57606) nucleus. quimicaorganica.org In unsubstituted quinoline, electrophilic attack typically favors positions 5 and 8, as these positions maintain the aromaticity of the pyridine (B92270) ring in the intermediate arenium ion. quimicaorganica.orgreddit.com The imidazole (B134444) ring itself is also susceptible to electrophilic attack, generally at the 4- or 5-positions. globalresearchonline.net However, in the target molecule, the 5-position of the imidazole is already substituted.

The imidazol-5-yl group at the 2-position of the quinoline ring is expected to be an electron-withdrawing group due to the electronegativity of its nitrogen atoms, thereby deactivating the quinoline ring towards electrophilic attack. Despite this deactivation, any electrophilic substitution is still most likely to occur at the 5- and 8-positions of the quinoline ring. Attack on the pyridine ring is highly disfavored due to its inherent electron deficiency, which is further amplified by the attached imidazole group.

Within the imidazole ring, the N-1 nitrogen, having a lone pair of electrons, can be protonated or attacked by electrophiles. The C-4 position of the imidazole ring is a potential site for electrophilic substitution, although the deactivating effect of the quinoline ring may reduce its reactivity.

| Ring System | Predicted Position of Electrophilic Attack | Rationale |

| Quinoline | 5 and 8 | Maintains aromaticity of the pyridine ring in the intermediate. |

| Imidazole | 4 | Electron-rich nature of the imidazole ring. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound are anticipated to occur on the electron-deficient pyridine ring of the quinoline nucleus, particularly at positions that can support a negative charge or that bear a suitable leaving group. The presence of the electron-withdrawing imidazolyl group at the 2-position further activates this position and the 4-position towards nucleophilic attack.

Should a good leaving group, such as a halogen, be present at the 2- or 4-position of the quinoline ring, it would be readily displaced by nucleophiles. mdpi.orgmdpi.com In the absence of a leaving group, nucleophilic attack can still proceed via a Chichibabin-type reaction to introduce an amino group, typically at the 2-position, though this is less common. Direct nucleophilic displacement of a hydrogen atom (VNS reaction) is also a possibility on the electron-deficient quinoline ring, especially when activated by nitro groups. nih.gov

The imidazole ring is generally not susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can affect either or both of the heterocyclic rings. The quinoline ring can be oxidized under harsh conditions, leading to the cleavage of the benzene (B151609) ring to form a pyridine dicarboxylic acid. Conversely, the pyridine ring of the quinoline system can be selectively reduced to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This reduction is often accomplished using catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of an acid.

The imidazole ring is generally stable towards oxidation. However, under specific conditions, it can undergo photooxidation. The reduction of the imidazole ring is less common but can be achieved under forcing conditions.

The electrochemical reduction of related azo-substituted quinoline derivatives has been studied, indicating that the quinoline moiety can participate in electron transfer processes. researchgate.net

| Reaction Type | Potential Product | Reagents/Conditions |

| Oxidation | Pyridine dicarboxylic acid derivative | Strong oxidizing agents (e.g., KMnO4) |

| Reduction | 2-(1H-imidazol-5-yl)-1,2,3,4-tetrahydroquinoline | Catalytic hydrogenation, NaBH4/acid |

Protonation Equilibria and Acido-Basic Properties

This compound possesses several nitrogen atoms that can participate in acid-base equilibria. The pyridine-type nitrogen in the quinoline ring (N-1) and the pyridine-type nitrogen in the imidazole ring (N-3) are both basic and can be protonated. The pKa of the conjugate acid of quinoline is approximately 4.9, while that of imidazole is about 7.0. globalresearchonline.net

In this compound, the N-3 of the imidazole ring is expected to be the most basic site due to the higher intrinsic basicity of imidazole compared to quinoline. Protonation at this site would result in a delocalized positive charge across the imidazole ring. The N-1 of the quinoline ring would be the next most likely site for protonation. The pyrrole-type nitrogen (N-1) of the imidazole ring is significantly less basic and is, in fact, slightly acidic, with the potential to be deprotonated by a strong base.

The relative basicities of the nitrogen atoms will influence the molecule's solubility in aqueous media at different pH values and its coordination behavior with metal ions.

Photochemical Behavior and Fluorescence Properties

Quinoline and imidazole derivatives are known to be chromophoric and, in some cases, fluorescent. The extended π-conjugated system of this compound suggests that it will absorb ultraviolet and possibly visible light. The fluorescence properties of such hybrid molecules are often sensitive to the solvent environment (solvatochromism) and pH. researchgate.net

The presence of both electron-donating (imidazole) and electron-withdrawing (quinoline) characteristics within the same molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in fluorescence. The quantum yield and emission wavelength of the fluorescence would be dependent on the specific electronic interactions between the two rings and their relative orientation.

Complexation with Metal Ions: Coordination Chemistry and Ligand Design

The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand for metal ions. The pyridine nitrogen of the quinoline ring and the pyridine-type nitrogen of the imidazole ring can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This N,N'-chelation is a common coordination mode for ligands containing both quinoline and imidazole moieties. researchgate.net

The specific coordination geometry and the stability of the resulting metal complexes will depend on the nature of the metal ion, the solvent system, and the presence of other coordinating anions. researchgate.net The ability of the related 8-hydroxyquinoline (B1678124) to chelate metal ions is well-documented and forms the basis for some of its biological activities. nih.gov Similarly, the complexation of this compound with biologically relevant metal ions could be significant. The design of such ligands is an active area of research for applications in catalysis, materials science, and medicinal chemistry. mdpi.com

| Metal Ion | Potential Coordination Site | Resulting Complex |

| Transition Metals (e.g., Cu(II), Zn(II)) | Quinoline N-1 and Imidazole N-3 | Bidentate chelate |

Investigation of Biological Target Modulation and Mechanistic Elucidation

Enzyme and Receptor Modulators (In Vitro Studies)

The unique structural architecture of 2-(1H-imidazol-5-yl)quinoline, which combines a quinoline (B57606) nucleus with an imidazole (B134444) moiety, positions it as a candidate for interacting with diverse biological targets. Research into structurally related compounds has provided a foundational understanding of the potential enzymatic and receptor-modulating activities of this specific molecule.

Methionyl-tRNA synthetase (MRS) is a critical enzyme in protein biosynthesis, responsible for the two-step process of attaching methionine to its cognate tRNA. This function makes it an essential enzyme for bacterial survival and a validated target for the development of novel antibiotics. While direct inhibitory studies of this compound on MRS are not extensively documented in the available literature, the broader class of heterocyclic compounds is of significant interest. For instance, novel inhibitors of MRS, such as MRS-2541, have demonstrated selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.063 to 0.5 µg/mL against pathogens like Staphylococcus aureus and Streptococcus pyogenes nih.gov. The development of such inhibitors highlights the potential for new chemical scaffolds to target bacterial MRS effectively nih.gov.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. Consequently, inhibiting the kinase activity of VEGFR-2 is a prominent strategy in anticancer drug development. The quinoline scaffold is a well-established component of many VEGFR-2 inhibitors. Studies on a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives, which are structurally analogous to this compound, have identified them as potent inhibitors of VEGFR-2. One compound from this series, compound 7s, exhibited a half-maximal inhibitory concentration (IC50) of 0.03 µM against VEGFR-2 kinase activity. This potent inhibition at the enzymatic level also translated to significant anticancer activity against MCF-7 and Hep-G2 cancer cell lines, with IC50 values of 1.2 µM and 13.3 µM, respectively.

Table 1: VEGFR-2 Inhibitory Activity of a Structurally Related Quinoline-Benzimidazole Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 7s (N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivative) | VEGFR-2 | 0.03 |

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a therapeutic strategy for managing type 2 diabetes. The quinoline and imidazole moieties are found in various compounds investigated for α-glucosidase inhibition. For example, a series of novel quinoline-based-benzo[d]imidazole derivatives bearing different acetamide (B32628) groups were synthesized and evaluated for their inhibitory activity against α-glucosidase. Many of these compounds showed more potent inhibition than the standard drug, acarbose. The most potent compound in this series, 9d, demonstrated an IC50 value of 3.2 ± 0.3 µM.

Table 2: Alpha-Glucosidase Inhibitory Activity of a Structurally Related Quinoline-Benzimidazole Derivative

| Compound | Target | IC50 (µM) | Reference Drug (Acarbose) |

|---|---|---|---|

| Compound 9d (quinoline-based-benzo[d]imidazole derivative) | α-Glucosidase | 3.2 ± 0.3 | >50 (approximate) |

The bacterial fatty acid synthesis (FAS) pathway, specifically the type II FAS system, is essential for bacterial viability and presents targets for antimicrobial agents that are distinct from the host's type I FAS. β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation step in this pathway, making it a crucial enzyme for initiating fatty acid biosynthesis. While direct evidence of this compound interacting with FabH is not available, the search for novel FabH inhibitors is an active area of research. Natural products have been a key source of FabH and FabF inhibitors, with compounds like cerulenin (B1668410) and thiolactomycin (B1682310) being identified through screening efforts nih.govresearchgate.net. The exploration of synthetic heterocyclic scaffolds, including those containing imidazole and quinoline cores, for antibacterial activity suggests that these structures could potentially be adapted to target enzymes like FabH nih.gov.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its overexpression or mutation is a hallmark of many cancers, making it a prime target for cancer therapy. The quinoline core is a privileged scaffold in the design of EGFR inhibitors. Research into novel quinoline-based derivatives has led to the development of dual-target inhibitors of EGFR and HER-2. In one such study, a synthesized compound (5a) demonstrated potent inhibitory activity against EGFR with an IC50 of 71 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM) rsc.org. This highlights the potential of the quinoline framework, as present in this compound, to serve as a basis for potent EGFR inhibitors rsc.org.

Table 3: EGFR Inhibitory Activity of a Structurally Related Quinoline Derivative

| Compound | Target | IC50 (nM) | Reference Drug (Erlotinib) |

|---|---|---|---|

| Compound 5a (quinoline-based derivative) | EGFR | 71 | 80 |

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns. TLR7 and TLR8, in particular, are endosomal receptors that recognize single-stranded RNA, and their modulation can have profound effects on immune responses. The imidazo[4,5-c]quinoline scaffold, a close structural relative of this compound, is the basis for a well-known class of TLR7 and TLR8 agonists. These compounds are potent immune response modifiers. The activity of these molecules is highly sensitive to substitutions on the imidazoquinoline core. For instance, modifications to the C2-alkyl group can switch the molecule's function from an agonist to a competitive antagonist of both TLR7 and TLR8. This demonstrates that the imidazoquinoline structure can be finely tuned to either stimulate or inhibit specific immune pathways, highlighting the potential for this compound derivatives to act as modulators of the innate immune system through TLRs.

Exploration of Antimicrobial Potentials at the Molecular Level (In Vitro Studies)

The fusion of quinoline and imidazole rings into a single molecular entity has produced a class of compounds with a wide spectrum of antimicrobial activities. The quinoline moiety is a well-established pharmacophore present in various antimicrobial drugs, while the imidazole ring is a core component of many antifungal and antibacterial agents. niscpr.res.innih.gov The resulting hybrids are subjects of intensive research to combat drug-resistant pathogens.

Antibacterial Activity and Bacterial Target Investigations

Derivatives of this compound have demonstrated notable in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. Studies on various substituted quinoline-imidazole hybrids have identified potent activity against clinically relevant strains.

For instance, a series of quinoline incorporated 2,4,5-trisubstituted imidazole derivatives showed considerable antibacterial effects. niscpr.res.in Similarly, quinoline-based hydroxyimidazolium hybrids have been evaluated, with some compounds showing potent efficacy, particularly against Gram-positive bacteria. nih.gov Hybrid 7b from one study proved to be a powerful anti-staphylococcal agent, with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL against Staphylococcus aureus. nih.govresearchgate.net This same compound also displayed inhibitory activity against Klebsiella pneumoniae. nih.govresearchgate.net Other research has highlighted quinoline-imidazole hybrids with excellent activity against E. coli, in some cases superior to the control drug Gentamicin. nih.gov

While the precise bacterial targets are still under broad investigation, potential mechanisms include the inhibition of essential bacterial enzymes like DNA topoisomerases, a known target for quinoline-based drugs, or disruption of the bacterial cell wall or membrane. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline-Imidazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | nih.govresearchgate.net |

| Quinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | 50 (full inhibition) | nih.govresearchgate.net |

| Trisubstituted imidazole-quinoline series | Bacillus subtilis | Active at 500 | niscpr.res.in |

| Trisubstituted imidazole-quinoline series | Escherichia coli | Active at 500 | niscpr.res.in |

| Trisubstituted imidazole-quinoline series | Salmonella typhi | Active at 500 | niscpr.res.in |

Antifungal Activity and Fungal Target Investigations

The imidazole moiety is a cornerstone of many clinically used antifungal drugs. niscpr.res.innih.gov Consequently, quinoline-imidazole hybrids have been extensively studied for their antifungal properties. In vitro evaluations have shown that these compounds are active against a range of pathogenic fungi, including yeasts and molds.

Specifically, quinoline-based hydroxyimidazolium hybrids demonstrated remarkable activity against Cryptococcus neoformans, with MIC values as low as 15.6 µg/mL. nih.govresearchgate.netscilit.com These compounds also showed efficacy against other opportunistic fungi, such as various Candida and Aspergillus species, with MIC values typically around 62.5 µg/mL. nih.govscilit.com Further studies on 5-triazole-8-hydroxy-quinoline derivatives, a related structural class, also reported potent activity against multiple Candida species, with MIC values ranging from 0.5 to 4 µg/mL. mdpi.com The probable mechanism of action for many antifungal imidazoles involves the inhibition of fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 2: In Vitro Antifungal Activity of Selected Quinoline-Imidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | nih.govresearchgate.netscilit.com |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | nih.govresearchgate.netscilit.com |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | 62.5 | nih.govscilit.com |

| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | 62.5 | nih.govscilit.com |

| 5-triazole-8-hydroxy-quinoline derivative 10 | Candida spp. | 0.5 - 4 | mdpi.com |

Antitubercular Activity and Mycobacterial Target Investigations

Tuberculosis remains a major global health challenge, and novel therapeutics are urgently needed. Quinoline-imidazole hybrids have emerged as promising candidates for antitubercular drug development. tandfonline.com In vitro studies against Mycobacterium tuberculosis (MTB) H37Rv strain have demonstrated the potent efficacy of these compounds.

One study identified a quinoline-imidazole hybrid, compound 6g, which exhibited a promising MIC value of 6.26 µg/mL against MTB H37Rv. tandfonline.com Other derivatives in the same series also showed moderate inhibitory activity. tandfonline.com Another study on quinoline-based hydroxyimidazolium hybrids found two compounds, 7a and 7b, to be the most potent, with MIC values of 20 and 10 µg/mL, respectively. nih.govresearchgate.netscilit.com Computational studies and molecular docking have suggested that these compounds may act by inhibiting key mycobacterial enzymes. One potential target is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway. koreascience.krnih.gov

Table 3: In Vitro Antitubercular Activity of Selected Quinoline-Imidazole Derivatives

| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-imidazole hybrid 6g | M. tuberculosis H37Rv | 6.26 | tandfonline.com |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | nih.govresearchgate.netscilit.com |

| Quinoline-based hydroxyimidazolium hybrid 7a | M. tuberculosis H37Rv | 20 | nih.gov |

| Dihydroquinazolinone with imidazole ring 3k | M. tuberculosis H37Rv | 4 | nih.gov |

| Dihydroquinazolinone with imidazole ring 3k | MDR M. tuberculosis | 16 | nih.gov |

Antiviral Activity and Viral Target Investigations (e.g., SARS-CoV-2 protein interactions)

The COVID-19 pandemic spurred intensive research into antiviral agents, with quinoline derivatives being among the investigated compounds. Hybrids of quinoline and imidazole have been explored for their potential to inhibit SARS-CoV-2 replication by targeting essential viral proteins.

Molecular docking studies have shown that derivatives like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol could act as potential agents against SARS-CoV-2 by binding to key viral receptors or enzymes. nih.govnih.gov Research on a broader class of quinoline derivatives has identified compounds that inhibit the RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA synthesis. researchgate.net Another key target is the papain-like protease (PLpro), a viral enzyme essential for processing viral polyproteins and suppressing the host's innate immune response. news-medical.net The development of quinoline-based PLpro inhibitors has shown promise in reducing viral load and preventing lung inflammation in preclinical models. news-medical.net

Antioxidant Activity Evaluation (Mechanism of Action)

Quinoline-imidazole derivatives have been evaluated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. The mechanism of action typically involves scavenging free radicals. niscpr.res.in

In vitro antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. niscpr.res.in Studies on a series of quinoline-incorporated 2,4,5-trisubstituted imidazoles demonstrated that several compounds exhibit good antioxidant activity, which was found to be concentration-dependent. niscpr.res.in The antioxidant capacity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals. The heterocyclic nitrogen atoms and the aromatic ring systems of the quinoline and imidazole moieties can play a significant role in stabilizing the resulting radical species, thereby enhancing their scavenging efficiency.

Anti-inflammatory Pathway Interventions (Molecular Insights)

Chronic inflammation is an underlying factor in many diseases, making anti-inflammatory agents highly valuable. Derivatives of the this compound scaffold have demonstrated the ability to intervene in key pro-inflammatory signaling pathways.

Research on imidazo[4,5-c]quinoline derivatives revealed their potent and simultaneous inhibition of two major pro-inflammatory pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways. nih.gov By blocking these pathways, the compounds effectively decreased the release of a wide range of pro-inflammatory cytokines, including IL-6, TNF-α, IL-1β, and IFN-γ, at nanomolar concentrations. nih.gov

Furthermore, other related imidazole derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator in the biosynthesis of inflammatory mediators like TNF-α and IL-6. elsevierpure.com Inhibition of p38α kinase by these compounds led to a significant reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cellular models of inflammation. elsevierpure.com These findings provide molecular-level insights into the strong anti-inflammatory potential of this class of compounds.

Potential Applications in Chemical Biology and Early Stage Drug Discovery Research

Development as Chemical Probes for Biological Pathways

Chemical probes are small molecules designed to selectively interact with and modulate the function of specific proteins or biological pathways, serving as invaluable tools for biological research. crimsonpublishers.com The inherent photophysical properties of the quinoline (B57606) core make it an attractive scaffold for the development of fluorescent probes. crimsonpublishers.comresearchgate.net Quinoline-based compounds have been successfully developed as fluorescent sensors for detecting ions and biomolecules and for bio-imaging applications. crimsonpublishers.comrsc.org

Derivatives of the quinoline scaffold have been engineered to function as probes for various biological targets, including:

Ion Sensing: Certain quinoline-based probes exhibit a "turn-on" fluorescent response upon binding to specific metal ions like Zn²⁺ and Mg²⁺. rsc.org

Bio-imaging: The favorable fluorescence properties of the quinoline moiety have been harnessed to create probes for imaging lipid droplets and other subcellular components in living cells. crimsonpublishers.comresearchgate.net

Ratiometric Response: Some quinoline derivatives have been designed to exhibit a ratiometric fluorescence response, allowing for more precise quantification of analytes like hydrazine. kfupm.edu.sa

Given these precedents, the 2-(1H-imidazol-5-yl)quinoline structure holds promise as a starting point for novel chemical probes. The imidazole (B134444) component can be systematically modified to incorporate specific recognition elements or reactive groups, while the quinoline core can act as the fluorophore. Such probes could be designed to report on enzymatic activity, receptor binding, or changes in the cellular microenvironment, thereby helping to elucidate complex biological pathways.

Scaffold for Novel Compound Libraries in Lead Discovery

In drug discovery, a scaffold is a core molecular structure to which various chemical substituents can be attached to create a library of diverse compounds. This library is then screened for biological activity against various therapeutic targets. The quinoline-imidazole framework is an exemplary scaffold due to the extensive and well-documented biological activities associated with both of its constituent heterocycles. nih.govrsc.org

Quinoline and imidazole derivatives have independently shown a vast range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.netrsc.org The combination of these two pharmacophores into a single "hybrid" molecule is a recognized strategy in medicinal chemistry to generate compounds with potentially novel or enhanced biological activity. nih.govmdpi.comnih.gov

The this compound core offers multiple points for chemical modification on both the quinoline and imidazole rings. This allows for the creation of large and structurally diverse compound libraries. By systematically altering substituents, chemists can explore the structure-activity relationship (SAR) to identify compounds with high potency and selectivity for a desired biological target. nih.govnih.gov

Table 1: Reported Biological Activities of Quinoline-Imidazole Hybrid Scaffolds This table summarizes findings for the broader class of quinoline-imidazole derivatives to illustrate the potential of the this compound scaffold.

| Activity | Target/Model | Reference |

| Anticancer | Human Cancer Cell Lines (Renal, Breast) | tandfonline.comnih.gov |

| Antimicrobial | E. coli, S. aureus | researchgate.net |

| Antifungal | Cryptococcus neoformans | mdpi.com |

| Antimalarial | Plasmodium falciparum | mdpi.com |

| Antimycobacterial | Mycobacterium tuberculosis | tandfonline.comnih.gov |